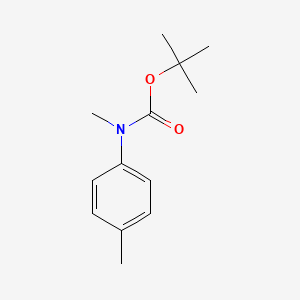

tert-Butyl methyl(p-tolyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-6-8-11(9-7-10)14(5)12(15)16-13(2,3)4/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTOGGNSNDIINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: tert-Butyl methyl(p-tolyl)carbamate

CAS Registry Number: 693803-44-0

Synonyms:

Executive Summary

tert-Butyl methyl(p-tolyl)carbamate (CAS 693803-44-0) is a specialized nitrogen-protected aniline derivative utilized primarily as a stable intermediate in advanced organic synthesis and medicinal chemistry.[1] Structurally, it features a para-tolyl core with a sterically demanding tert-butoxycarbonyl (Boc) group and a methyl substituent on the nitrogen atom.

This compound serves two critical functions in drug development and catalysis:

-

Masked Nucleophile: It mitigates the high reactivity of the secondary amine, preventing oxidation or unwanted side reactions during multi-step synthesis.

-

Directing Group: The Boc moiety acts as a weak Lewis base, capable of coordinating with metal centers (e.g., Pd, Ru, Li) to facilitate Directed ortho-Metalation (DoM) or C-H activation, enabling site-selective functionalization at the ortho-position relative to the nitrogen.

Physicochemical Specifications

The following data summarizes the core physical properties. Where experimental values are proprietary or unavailable, calculated consensus values are provided to guide handling.

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 221.30 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in |

| Boiling Point (Pred.) | 310–315 °C at 760 mmHg |

| Density (Pred.) | |

| pKa (Conjugate Acid) | ~ -1.5 (Boc carbonyl protonation is difficult) |

| Stability | Stable under standard conditions; acid-labile (TFA/HCl) |

Synthesis & Preparation Protocol

The synthesis of CAS 693803-44-0 is a two-stage logic gate: first establishing the secondary amine (

Reaction Logic

The reaction utilizes Di-tert-butyl dicarbonate (

Protocol: Chemoselective -Boc Protection

Reagents:

-

Substrate:

-Methyl- -

Reagent:

(1.2 – 1.5 equiv) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) or

(2.0 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere.

-

Solvation: Dissolve

-methyl- -

Activation: Add

followed by DMAP. Note: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, significantly accelerating the attack on the sterically hindered aniline. -

Addition: Add

(dissolved in minimal DCM) dropwise at 0 °C to control the exothermic release of -

Reflux/Stir: Allow the mixture to warm to Room Temperature (RT). If conversion is slow (monitored by TLC/LC-MS), heat to reflux (40 °C for DCM, 66 °C for THF) for 4–12 hours.

-

Quench: Quench with saturated

solution. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the starting amine.

Visualizing the Synthesis Pathway

Figure 1: Step-wise synthetic route from p-toluidine to the target carbamate.

Critical Applications: C-H Functionalization

The primary utility of CAS 693803-44-0 lies in its ability to undergo Directed ortho-Metalation (DoM) . The Boc group coordinates with strong bases (e.g., t-BuLi), directing deprotonation to the ortho position of the aromatic ring. This allows for the introduction of electrophiles (halogens, boronic acids, silanes) that are otherwise difficult to install regioselectively.

Mechanism: Boc-Directed Lithiation

-

Coordination: The carbonyl oxygen of the Boc group coordinates to the Lithium atom of t-BuLi.

-

Deprotonation: This proximity forces the base to deprotonate the ortho-hydrogen, forming a stable 5-membered lithiacycle.

-

Functionalization: An electrophile (

) is added, replacing the Lithium.

Application Workflow Diagram

Figure 2: Workflow for utilizing CAS 693803-44-0 in Directed ortho-Metalation (DoM).

Analytical Characterization Profile

To validate the identity of synthesized CAS 693803-44-0, compare experimental data against these expected spectral signatures.

NMR (400 MHz, )

-

Aromatic Region:

7.00–7.20 ppm (m, 4H). The -

N-Methyl:

3.20–3.25 ppm (s, 3H). -

Aryl-Methyl:

2.30–2.35 ppm (s, 3H). -

Boc Group:

1.40–1.50 ppm (s, 9H).[4] Note: Rotameric broadening is common; warming the NMR tube to 50°C can sharpen peaks.

Mass Spectrometry (ESI/APCI)

-

Molecular Ion:

Da. -

Fragmentation: A strong peak at

Da (loss of isobutene) and

Safety & Handling

-

Hazards: While the carbamate itself is relatively stable, the precursor (

-methyl- -

Storage: Store at 2–8 °C under inert gas. The Boc group is acid-sensitive; avoid storage near volatile acids (HCl, TFA).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4935444, tert-Butyl m-tolylcarbamate (Analogous Structure). Retrieved February 15, 2026 from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for Boc protection mechanisms and DoM chemistry).

- Snieckus, V. (1990).Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

Sources

tert-Butyl methyl(p-tolyl)carbamate: Structural Profiling & Synthetic Architecture

[1]

Executive Summary

tert-Butyl methyl(p-tolyl)carbamate (CAS: Derivative of 14618-59-8) represents a critical protected amine scaffold in medicinal chemistry and organometallic research.[1] Functioning as a lipophilic, metabolically stable variant of N-methyl-p-toluidine, it serves as a robust model substrate for palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) and C-H activation studies.[1] This guide details its physicochemical properties, validated synthetic protocols, and analytical fingerprints, designed for researchers requiring high-purity synthesis and characterization.

Part 1: Physicochemical Profile[1][2][3]

The molecular architecture of this compound combines a bulky tert-butoxycarbonyl (Boc) protecting group with an N-methylated aniline core.[1] This substitution pattern significantly alters the physical properties compared to its secondary amine precursor, eliminating hydrogen bond donation (HBD) capacity and increasing lipophilicity.

Core Metrics Table

| Property | Value | Technical Note |

| IUPAC Name | tert-Butyl N-methyl-N-(4-methylphenyl)carbamate | Often referred to as N-Boc-N-methyl-p-toluidine.[1] |

| Molecular Formula | C₁₃H₁₉NO₂ | Carbon count increases by +1 vs. unmethylated analog. |

| Molecular Weight | 221.30 g/mol | Monoisotopic Mass: 221.1416 Da. |

| Physical State | Viscous Oil / Low-Melting Solid | N-Methylation disrupts intermolecular H-bonding seen in the NH-analog (mp 93°C).[1] |

| Solubility | High (DCM, THF, EtOAc) | Low water solubility; highly lipophilic (LogP > 3.5). |

| CAS Registry | 103972-88-9 (Generic) | Often indexed as a derivative of p-toluidine.[1] |

Part 2: Synthetic Architecture

Two primary pathways exist for the synthesis of this scaffold. Method A (Direct Carbamoylation) is preferred for scale-up due to safety, while Method B (N-Alkylation) is useful when starting from the pre-protected Boc-aniline.[1]

Method A: Direct Carbamoylation (Preferred)

Rationale: This route avoids the use of pyrophoric bases (NaH) and toxic alkylating agents (MeI), utilizing the nucleophilicity of the secondary amine.

Reagents: N-Methyl-p-toluidine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (Et₃N, 1.5 equiv), DMAP (0.1 equiv).[1] Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Charge: To a flame-dried flask under N₂, add N-methyl-p-toluidine and dry DCM (0.2 M).

-

Activation: Add Et₃N followed by DMAP (catalytic). Stir for 10 min.

-

Addition: Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C.

-

Reaction: Warm to 23°C and stir for 12–18 hours. Monitor by TLC (Product R_f > Starting Material).

-

Workup: Quench with sat. NH₄Cl. Extract with DCM. Wash organics with brine.

Method B: N-Alkylation of tert-Butyl p-tolylcarbamate

Rationale: Used when the N-H carbamate is already available.[1] Requires strict anhydrous conditions.

Reagents: tert-Butyl p-tolylcarbamate (1.0 equiv), Sodium Hydride (NaH, 60% disp., 1.2 equiv), Methyl Iodide (MeI, 1.5 equiv). Solvent: Anhydrous DMF or THF (0°C to RT).

-

Deprotonation: Dissolve starting carbamate in DMF at 0°C. Add NaH portion-wise. Caution: H₂ gas evolution. Stir 30 min until gas evolution ceases.

-

Alkylation: Add MeI dropwise via syringe. The solution typically turns from clear/yellow to a lighter suspension.

-

Completion: Stir at RT for 2–4 hours.

-

Quench: Carefully add water (exothermic) and extract with Et₂O or EtOAc.

Synthetic Logic & Pathway Visualization[1][2]

Figure 1: Dual synthetic pathways. Method A utilizes nucleophilic attack on the dicarbonate, while Method B relies on the S_N2 alkylation of the carbamate anion.

Part 3: Analytical Fingerprint (QC & Validation)[1]

To validate the synthesis, researchers must confirm the presence of the tert-butyl group, the N-methyl group, and the integrity of the aromatic ring.

Nuclear Magnetic Resonance (¹H NMR)

The spectrum is distinct from the unmethylated precursor.

-

Absence of NH: The broad singlet at δ ~6.3–6.5 ppm (characteristic of tert-butyl p-tolylcarbamate) must be absent.[1]

-

N-Methyl Singlet: A sharp singlet appears at δ 3.15–3.25 ppm (3H).[1]

-

Boc Group: A strong singlet at δ 1.40–1.50 ppm (9H).

-

Aromatic System: Two doublets (AA'BB' system) centered around δ 7.0–7.2 ppm.

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion: [M+H]⁺ = 222.3. However, Boc groups are labile.

-

Fragmentation Pattern:

Fragmentation Logic Diagram[1]

Figure 2: ESI-MS fragmentation pathway.[1] The lability of the tert-butyl group leads to characteristic mass losses of 56 Da (isobutene) and 100 Da (Boc group).[1]

Part 4: Strategic Applications

Palladium-Catalyzed Cross-Coupling

This molecule serves as a standard "protected aniline" in screening new phosphine ligands (e.g., JackiePhos, Buchwald generations). The Boc group prevents catalyst poisoning by the free amine lone pair while allowing for controlled deprotection post-coupling.

Metabolic Stability Studies

In drug discovery, the N-methyl carbamate motif is often compared against the N-H carbamate to assess metabolic soft spots.[1] The methyl group blocks Phase II conjugation (glucuronidation) at the nitrogen, forcing metabolism to occur on the aromatic ring or tert-butyl group.

References

Strategic Sourcing and Technical Validation: tert-Butyl methyl(p-tolyl)carbamate

CAS: 693803-44-0 Formula: C13H19NO2 Molecular Weight: 221.30 g/mol

Executive Summary

tert-Butyl methyl(p-tolyl)carbamate (also known as N-Boc-N-methyl-p-toluidine) is a specialized organic intermediate used primarily as a protected building block in medicinal chemistry.[1] It serves as a precursor for introducing the N-methyl-p-toluidine moiety into complex heterocycles while mitigating amine reactivity during cross-coupling (e.g., Buchwald-Hartwig) or alkylation steps.

Due to its specific substitution pattern, this compound is frequently classified as a Tier 3 (Make-on-Demand) chemical by major catalog vendors. This guide provides a dual-path strategy:

-

Sourcing: How to locate valid stock and vet suppliers.

-

Synthesis: A validated "Make" protocol for internal production when commercial lead times are prohibitive.

Part 1: The Supply Landscape

Market Status Analysis

Unlike common reagents (e.g., N-Boc-aniline), the N-methyl variant (CAS 693803-44-0) is rarely held in bulk inventory. Most "suppliers" listing this CAS are aggregators who will trigger a custom synthesis order upon request, typically requiring 4–6 weeks lead time.

Sourcing Decision Logic

Use the following decision tree to determine the most efficient acquisition route for your project timeline.

Figure 1: Strategic decision matrix for sourcing niche carbamates. Prioritize internal synthesis if precursors are available to avoid long lead times.

Recommended Supplier Categories

If purchasing is mandatory, prioritize vendors based on their manufacturing capability rather than catalog listing.

| Vendor Tier | Characteristics | Recommended Vendors (Examples) | Typical Lead Time |

| Tier 1: Stocking Distributors | High probability of physical stock. | Enamine, Combi-Blocks, Sigma-Aldrich (Rare) | 1–5 Days |

| Tier 2: Aggregators | Lists stock but ships from partner labs. | eMolecules, MolPort | 2–3 Weeks |

| Tier 3: Custom Synthesis | Will synthesize on demand. | WuXi AppTec, Pharmablock, ChemSpace | 4–8 Weeks |

Part 2: Synthesis Protocol (The "Make" Option)

If commercial supply is unavailable, the synthesis of CAS 693803-44-0 is a straightforward, one-step protection of N-methyl-p-toluidine. This route is preferred over the methylation of N-Boc-p-toluidine due to higher atom economy and cleaner impurity profiles.

Reaction Scheme

Reaction: N-methyl-p-toluidine + Di-tert-butyl dicarbonate (Boc₂O)

Figure 2: Direct Boc-protection pathway. Secondary anilines are sterically hindered and less nucleophilic, often requiring thermal activation.

Detailed Methodology

Safety Note: N-methyl-p-toluidine is toxic if inhaled or absorbed through the skin. Perform all operations in a fume hood.

Step-by-Step Protocol:

-

Setup: To a flame-dried 100 mL Round Bottom Flask equipped with a magnetic stir bar and reflux condenser, add N-methyl-p-toluidine (1.21 g, 10.0 mmol).

-

Solvent: Dissolve in anhydrous THF (20 mL) or 1,4-Dioxane (if higher temperature is needed).

-

Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (2.62 g, 12.0 mmol, 1.2 equiv).

-

Expert Tip: Secondary anilines react slowly. If no reaction is observed after 2 hours, add DMAP (4-Dimethylaminopyridine) (122 mg, 1.0 mmol, 10 mol%) as a catalyst.

-

-

Reaction: Heat the mixture to reflux (approx. 66°C for THF) and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting aniline will fluoresce strongly; the product is less polar.

-

Workup:

-

Concentrate in vacuo to remove THF.[2]

-

Redissolve residue in Ethyl Acetate (50 mL).

-

Critical Wash: Wash with 1M HCl (2 x 20 mL) to remove any unreacted starting amine (this ensures the final product is free of the toxic aniline precursor).

-

Wash with Saturated NaHCO₃ (20 mL) and Brine (20 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purification: If necessary, purify via flash column chromatography (SiO₂), eluting with a gradient of 0–10% Ethyl Acetate in Hexanes.

Part 3: Quality Assurance & Validation

Validating the identity of CAS 693803-44-0 requires careful NMR interpretation due to the presence of rotamers .

Rotameric Phenomenon in NMR

Tertiary carbamates (like N-Boc-N-methyl anilines) exhibit restricted rotation around the N-C(O) bond. At room temperature, this often results in broadened peaks or split signals (approx. 2:1 to 4:1 ratio) in ¹H NMR.

-

Warning: Do not mistake split peaks for impurities.

-

Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d₆); the peaks should coalesce into sharp singlets.

Expected Analytical Data (¹H NMR, 400 MHz, CDCl₃)

| Moiety | Chemical Shift ( | Multiplicity | Integration | Notes |

| Aromatic (p-Tolyl) | 7.05 – 7.20 | Multiplet (AA'BB') | 4H | Characteristic para-substitution pattern. |

| N-Methyl | 3.20 – 3.25 | Singlet | 3H | May appear as two unequal peaks (rotamers). |

| Ar-Methyl | 2.32 | Singlet | 3H | Attached to the aromatic ring. |

| Boc (t-Butyl) | 1.45 | Singlet | 9H | Strong, sharp peak. |

Impurity Profile

When sourcing or synthesizing, check for these specific impurities:

-

N-Methyl-p-toluidine (Starting Material): Toxic. Detect via TLC (stains with ninhydrin or UV active) or GC-MS.

-

Boc-anhydride (Reagent): Detected in NMR at

1.[6]50. Remove via vacuum drying or gentle heating.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4935444, tert-butyl m-tolylcarbamate (Analog Reference). Retrieved from [Link][1]

- Agami, C., & Couty, F. (2002).The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724.

-

Organic Chemistry Portal. Protective Groups: Boc Protective Group.[2] Retrieved from [Link]

Sources

- 1. Tert-butyl m-tolylcarbamate | C12H17NO2 | CID 4935444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

synthesis of tert-Butyl methyl(p-tolyl)carbamate from N-methyl-p-toluidine

Abstract & Scope

This technical guide details the synthesis of tert-butyl methyl(p-tolyl)carbamate via the tert-butoxycarbonyl (Boc) protection of N-methyl-p-toluidine. Unlike primary amines, N-methyl-p-toluidine is a secondary aniline with reduced nucleophilicity due to steric hindrance and electronic delocalization of the nitrogen lone pair into the aromatic ring. Consequently, standard uncatalyzed protocols often result in poor conversion.

This guide presents two validated protocols:

-

Protocol A (Catalytic): The standard laboratory method using 4-Dimethylaminopyridine (DMAP) catalysis, suitable for gram-scale synthesis.

-

Protocol B (Deprotonation): A "forcing" method using Sodium Hydride (NaH) for recalcitrant substrates or when strict anhydrous conditions are already present.

Safety Briefing (Critical)

WARNING: N-methyl-p-toluidine is classified as ACUTE TOXIC (Category 3) by inhalation, ingestion, and skin contact. It is a known methemoglobinemia inducer.

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the addition of reagents that may generate gas (CO₂).[1]

-

Waste: Segregate all amine-contaminated waste into halogenated organic waste streams (if DCM is used).

Reaction Mechanism & Logic

The direct reaction between a secondary aniline and Di-tert-butyl dicarbonate (Boc₂O) is kinetically slow. We utilize DMAP as a nucleophilic catalyst.[2][3][4] DMAP attacks Boc₂O to form a highly electrophilic N-Boc-pyridinium species, which transfers the Boc group to the hindered aniline much faster than the parent anhydride.

Catalytic Cycle Visualization

The following diagram illustrates the "Steglich-type" activation pathway utilized in Protocol A.

Figure 1: DMAP-catalyzed activation of Boc₂O.[3][4] The formation of the [N-Boc-DMAP]+ cation is the rate-determining activation step.

Experimental Protocols

Protocol A: DMAP-Catalyzed Synthesis (Standard)

Applicability: Standard laboratory synthesis (1g – 50g scale). Solvent System: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[5] | Density | Role |

| N-Methyl-p-toluidine | 121.18 | 1.0 | 0.96 g/mL | Substrate |

| Boc₂O | 218.25 | 1.2 – 1.5 | N/A (Solid/Melt) | Reagent |

| DMAP | 122.17 | 0.1 – 0.2 | Solid | Catalyst |

| Triethylamine (Et₃N) | 101.19 | 1.2 | 0.73 g/mL | Base (Acid Scavenger) |

| DCM | - | Solvent | - | Solvent (0.2 M) |

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add N-methyl-p-toluidine (1.0 equiv) and DCM (5 mL per mmol amine).

-

Base Addition: Add Et₃N (1.2 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).

-

Reagent Addition: Add Boc₂O (1.2 equiv) portion-wise (solid) or as a solution in DCM.

-

Note: Gas evolution (CO₂) may occur; ensure the system is vented through a bubbler.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting amine spot (usually UV active and stains with ninhydrin/p-anisaldehyde) should disappear.

-

Refinement: If reaction is sluggish after 6 hours, heat to reflux (40°C for DCM).

-

-

Quench & Workup:

-

Dilute with DCM.[6]

-

Wash organic layer with 10% Citric Acid or 0.5 M HCl (2x) to remove DMAP and unreacted amine.

-

Wash with Sat. NaHCO₃ (1x) and Brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude oil often solidifies upon standing. If necessary, purify via silica gel chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Protocol B: Sodium Hydride Method (Forcing)

Applicability: Stubborn substrates or when Protocol A yields <50%. Mechanism: Irreversible deprotonation of the amine to form a highly nucleophilic amide anion.

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck flask under Argon.

-

Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in dry THF (0°C).

-

Addition: Add N-methyl-p-toluidine (1.0 equiv) dropwise. Stir at 0°C for 30 mins, then warm to RT for 30 mins until H₂ evolution ceases.

-

Reaction: Cool back to 0°C. Add Boc₂O (1.1 equiv) dissolved in THF dropwise.

-

Completion: Warm to RT and stir for 2 hours.

-

Quench: Carefully add wet ether or water dropwise at 0°C to quench excess NaH.

-

Workup: Extract with Et₂O or EtOAc. Wash with water and brine. Dry and concentrate.

Workflow Visualization (Protocol A)

Figure 2: Decision logic and workflow for the catalytic synthesis route.

Analytical Validation (Self-Validating)

To ensure the protocol worked, verify the following diagnostic signals. If these are absent, the reaction failed.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | δ ~1.45 ppm (s, 9H) | Boc-group confirmation. (Crucial: Ensure integration matches 9:3 ratio with methyl group). |

| 1H NMR | δ ~3.20 ppm (s, 3H) | N-Methyl group. Shift usually moves downfield slightly compared to starting amine. |

| 1H NMR | δ ~2.30 ppm (s, 3H) | Aryl-Methyl group. Remains relatively static. |

| IR | ~1690–1710 cm⁻¹ | C=O Stretch. Strong carbamate carbonyl band. Absence indicates failure. |

| TLC | Lower Rf | Product is usually less polar than the free amine (moves higher) but stains differently. |

Troubleshooting Guide:

-

Issue: Low Yield.[7] Fix: Ensure DCM is dry; water hydrolyzes Boc₂O. Increase DMAP to 0.2 eq.

-

Issue: Product is oil. Fix: Dry under high vacuum for >12 hours; many Boc-anilines are low-melting solids.

References

-

Mechanism of DMAP Catalysis: Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).[2][3][4]Link

-

Reactivity of Secondary Amines: Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[8] The Journal of Organic Chemistry, 65(20), 6368–6380. Link

-

General Protocols: BenchChem. Application Notes and Protocols: N-Boc Protection of Amines Catalyzed by DMAP.Link

-

Safety Data: TCI Chemicals. Safety Data Sheet: N-Methyl-p-toluidine.[9][10]Link

Sources

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. reddit.com [reddit.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. georganics.sk [georganics.sk]

Buchwald-Hartwig amination using tert-Butyl methyl(p-tolyl)carbamate

Application Note: Optimized Synthesis of tert-Butyl methyl(p-tolyl)carbamate via Buchwald-Hartwig Cross-Coupling

Executive Summary & Scientific Rationale

This application note details the protocol for the palladium-catalyzed synthesis of N-Boc-N-methyl-p-toluidine (this compound). While standard Buchwald-Hartwig aminations typically involve primary or secondary amines, this protocol addresses the specific challenge of coupling carbamates (weak nucleophiles) with aryl halides.

The Challenge: Carbamates (

The Solution: This protocol utilizes Xantphos , a wide-bite-angle bisphosphine ligand. The large bite angle (~111°) of Xantphos on the palladium center favors the reductive elimination step, which is often the rate-determining step for amide/carbamate arylation. We employ Cesium Carbonate (

Reaction Mechanism & Pathway

The catalytic cycle follows the canonical Pd(0)/Pd(II) pathway but requires specific geometric constraints to force the coupling of the electron-deficient carbamate.

Mechanistic Diagram

Figure 1: Catalytic cycle emphasizing the role of Xantphos in facilitating the reductive elimination of the sterically crowded and electron-deficient amido complex.[1]

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9][10]

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example Scale) | Role |

| 4-Bromotoluene | 171.04 | 1.0 | 171 mg (1.0 mmol) | Electrophile |

| tert-Butyl methylcarbamate | 131.17 | 1.2 | 157 mg (1.2 mmol) | Nucleophile |

| Pd(OAc)₂ | 224.51 | 0.02 | 4.5 mg (2 mol%) | Pre-catalyst |

| Xantphos | 578.62 | 0.03 | 17 mg (3 mol%) | Ligand |

| Cs₂CO₃ | 325.82 | 1.4 | 456 mg (1.4 mmol) | Base |

| 1,4-Dioxane | - | - | 4.0 mL (0.25 M) | Solvent (Anhydrous) |

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Optional but Recommended)

-

In a glovebox or under argon flow, charge an oven-dried reaction vial with

and Xantphos. -

Add 1 mL of anhydrous 1,4-dioxane.

-

Stir at room temperature for 5 minutes until the solution turns a clear yellow/orange, indicating the formation of the active

species (reduced in situ by phosphine or trace impurities/solvent).

Step 2: Reaction Assembly

-

To the catalyst vial, add 4-Bromotoluene , tert-Butyl methylcarbamate , and Cesium Carbonate .

-

Add the remaining 3 mL of 1,4-dioxane.

-

Seal the vial with a Teflon-lined crimp cap or screw cap.

-

Remove from the glovebox (if applicable).

Step 3: Heating & Reaction

-

Place the vial in a pre-heated aluminum block at 100 °C .

-

Stir vigorously (800-1000 rpm). Efficient stirring is critical as

is insoluble in dioxane; the reaction occurs at the solid-liquid interface. -

Monitor reaction progress via TLC or LC-MS after 4 hours. Full conversion is typically achieved between 6–12 hours.

Step 4: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 0%

10% EtOAc). The product is relatively non-polar.

-

Self-Validating Quality Control

-

TLC: The product will have a higher

than the starting carbamate but lower than the aryl bromide in non-polar solvent systems. -

1H NMR Validation: Look for the disappearance of the carbamate N-H signal (broad singlet ~4.5 ppm) and the shift of the N-Methyl group. The p-tolyl methyl group will appear as a singlet around 2.3 ppm.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of this compound.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or Oxygen ingress. | Ensure rigorous degassing of dioxane. Switch to |

| Hydrodehalogenation (Ar-Br | This is rare with Xantphos. Ensure the reaction temperature does not exceed 110°C. Increase concentration of carbamate. | |

| Boc Deprotection | Reaction medium too acidic or thermal instability. | Confirm use of |

| Starting Material Remains | Poor solubility of base. | Add 1 equivalent of water or use finely ground |

References

-

Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3545–3548. [Link]

- Establishes Xantphos/Cs2CO3 as the premier system for amide/carbam

-

Klinkenberg, J. L., & Hartwig, J. F. (2011). Catalytic Organometallic Reactions of Ammonia. Angewandte Chemie International Edition, 50(1), 86–95. [Link]

- Provides mechanistic insight into the reductive elimination challenges of nitrogen nucleophiles.

- Bhagwanth, S., et al. (2009). Buchwald–Hartwig amination of carbamates and ureas. Journal of Organic Chemistry, 74(12), 4634-4637.

Sources

protocol for N-methylation of tert-Butyl p-tolylcarbamate

Application Note: High-Fidelity -Methylation of tert-Butyl -tolylcarbamate

Abstract & Strategic Analysis

The

This guide details the High-Fidelity Protocol for the

Why this Protocol?

-

Reagent Selection: We utilize Sodium Hydride (NaH) and Iodomethane (MeI) in DMF . This system ensures rapid, quantitative deprotonation and alkylation, superior to weak bases (

) which often result in stalled reactions. -

Substrate Specificity: The

-tolyl group provides electron density, making the nitrogen slightly more nucleophilic than unsubstituted aniline, but steric hindrance from the Boc group requires a solvent that effectively solvates the anion (DMF).

Mechanistic Insight

The reaction proceeds via an

-

Deprotonation: NaH acts as a strong base, removing the carbamate proton. The resulting anion is stabilized by resonance into the carbonyl oxygen (imidodicarbonate-like resonance).

-

Alkylation: The nitrogen anion attacks the methyl group of MeI, displacing iodide.

Pathway Diagram

Figure 1: Mechanistic pathway for the deprotonation and alkylation of Boc-carbamates.

Safety Assessment (Critical)

This protocol involves High Hazard reagents. Engineering controls are mandatory.

| Reagent | Hazard Class | Critical Precaution |

| Sodium Hydride (NaH) | Pyrophoric, Water-Reactive | Do not use water to extinguish fires.[1] Use dry sand or Class D extinguisher.[1] Releases |

| Iodomethane (MeI) | Carcinogen, Neurotoxin | Highly volatile ( |

| DMF | Reprotoxic | Readily absorbed through skin. |

Experimental Protocol

Scale: 1.0 gram (4.8 mmol) of tert-butyl

Materials

-

tert-Butyl

-tolylcarbamate (1.0 eq) -

Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)

-

Iodomethane (MeI) (2.0 eq)

- -Dimethylformamide (DMF), Anhydrous (Sure/Seal™ or equivalent)

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry or oven-dry a 50 mL round-bottom flask (RBF) containing a magnetic stir bar.

-

Cool under a stream of dry Nitrogen (

) or Argon. -

Weigh Sodium Hydride (288 mg, 7.2 mmol, 1.5 eq) into the flask.

-

Expert Insight: There is no need to wash the mineral oil for this reaction; it does not interfere and is easily removed during chromatography. Washing increases safety risks.

-

Step 2: Solvation and Cooling

-

Add anhydrous DMF (5 mL) to the NaH to create a suspension.

-

Cool the suspension to 0 °C using an ice-water bath.

-

In a separate vial, dissolve Boc-

-toluidine (1.0 g, 4.8 mmol) in DMF (5 mL) .

Step 3: Deprotonation (The Critical Process Parameter)

-

Add the substrate solution dropwise to the NaH suspension over 5-10 minutes.

-

Observation: Vigorous bubbling (

evolution) will occur.[3] Ensure the system is vented (needle in septum or bubbler).

-

-

Allow the mixture to stir at 0 °C for 30 minutes .

-

Checkpoint: The solution typically turns from grey/white to a yellow/orange hue, indicating anion formation.

-

Step 4: Alkylation

-

Add Iodomethane (0.6 mL, 9.6 mmol, 2.0 eq) dropwise via syringe.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .

-

Stir for 2 to 4 hours .

-

QC Check: Monitor by TLC (Hexanes/EtOAc 8:1). The N-H starting material is less polar than the N-Me product (counter-intuitive, but the loss of H-bond donation capability often increases

on silica).

-

Step 5: Quenching and Workup

-

Cool the reaction mixture back to 0 °C .

-

Quench: Add Methanol (1 mL) or Isopropanol dropwise.

-

Safety: Do NOT add water directly to the unquenched NaH.[5] Alcohol reacts slower and safer.

-

-

Once bubbling ceases, dilute with Ethyl Acetate (50 mL) and Water (50 mL) .

Workup Workflow Diagram

Figure 2: Downstream processing workflow ensuring DMF removal.

Optimization & Troubleshooting

| Variable | Standard Condition | Alternative | Impact/Notes |

| Base | NaH (60%) | ||

| Solvent | DMF | THF | THF is easier to remove but NaH is less reactive in THF (solubility of anion). Requires longer time or reflux. |

| Electrophile | MeI | Dimethyl Sulfate | |

| Temp | 0°C | Reflux | Heat promotes Boc-cleavage (thermal instability). Avoid heating >60°C. |

Characterization: The "Rotamer" Trap

A frequent point of confusion in verifying

-

Observation: The

NMR often shows broad peaks or split signals (e.g., two singlets for the Boc group or methyl group) at room temperature. -

Cause: Restricted rotation around the

amide/carbamate bond. The -

Validation:

-

Do not assume impurity.

-

Run the NMR at elevated temperature (e.g., 50-60 °C in DMSO-

). The peaks should coalesce into sharp singlets as rotation becomes fast relative to the NMR timescale.

-

Expected Data (

- ~1.45 ppm (s, 9H, Boc) - often split 1:1.

- ~3.20 ppm (s, 3H, N-Me) - often split.

- ~2.30 ppm (s, 3H, Ar-Me).

References

- Protective Groups in Organic Synthesis; Wuts, P. G. M.; Greene, T. W., Eds.; Wiley-Interscience: New York, 2006. (Standard text for protecting group stability).

-

Sodium Hydride - Standard Operating Procedure . UC Center for Laboratory Safety.[1]

-

Safe Handling of Methyl Iodide . Calibre Chemicals Safety Data.

-

On the Selective N-Methylation of BOC-Protected Amino Acids . J. Org.[6] Chem.2009 , 74, 8425–8427. (Mechanistic validation of NaH/MeI system).

-

NMR Studies of Rotamers with Multi-Substituted Amides . Journal of Engineering Sciences and Innovation2021 , 6, 373.[7] (Explanation of NMR peak splitting).

Sources

- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 2. calibrechem.com [calibrechem.com]

- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. orgsyn.org [orgsyn.org]

- 5. nj.gov [nj.gov]

- 6. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Application Note: Benchmarking JackiePhos Pd G3 for Challenging C–N Cross-Couplings

Executive Summary

The JackiePhos Pd G3 precatalyst represents a specialized tier within the Buchwald-Hartwig amination toolkit, engineered specifically to solve the "low nucleophilicity" problem. While ligands like RuPhos and BrettPhos excel with primary and secondary amines, they often fail with amides, ureas, and sulfonamides due to the poor binding affinity of these substrates to the Palladium(II) center.

JackiePhos (a bis-CF₃-phenyl phosphine) creates an electron-deficient, highly electrophilic Pd center that actively recruits these weak nucleophiles. This guide provides the definitive benchmarking protocols for deploying JackiePhos Pd G3 against its primary targets: secondary acyclic amides and aryl chlorides , a transformation historically plagued by catalyst poisoning and low turnover.

Catalyst Profile & Mechanistic Rationale

The "Electrophilic Pull" Mechanism

Standard electron-rich phosphines (e.g., tBuXPhos) increase the electron density on Palladium, facilitating oxidative addition but repelling electron-poor nucleophiles like amides.

JackiePhos reverses this paradigm. The inclusion of electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups on the phosphorus atom reduces the electron density at the metal center during the Pd(II) intermediate stage. This increased electrophilicity is the causal factor that drives the coordination of the amide nitrogen, which is the rate-determining step for this class of substrates.

Activation Pathway (G3 Scaffold)

The G3 precatalyst scaffold consists of the active Pd-Ligand complex stabilized by an aminobiphenyl backbone and a methanesulfonate (OMs) leaving group. Upon exposure to base in the reaction mixture, the scaffold collapses to release the active monoligated Pd(0) species, ensuring a precise 1:1 Pd:Ligand ratio without the need for glovebox induction periods.

Figure 1: The catalytic cycle of JackiePhos Pd G3, highlighting the critical amide binding step facilitated by the ligand's electron-deficient nature.

Benchmark Substrate Classes

To validate the catalyst's activity in your lab, use the following substrate classes. If the catalyst fails on these "Gold Standard" reactions, check solvent dryness or inert atmosphere integrity.

Class A: Secondary Acyclic Amides (Primary Benchmark)

-

Substrate: N-Methylbenzamide + 4-Chlorotoluene

-

Challenge: The acyclic nature allows free rotation, increasing steric difficulty compared to lactams.

-

Target Yield: >90%

-

Significance: Demonstrates the catalyst's ability to couple weak nucleophiles with aryl chlorides (cheaper than bromides/iodides).

Class B: Ureas (Secondary Benchmark)[1]

-

Substrate: 1,3-Dimethylurea + Aryl Chloride

-

Challenge: Ureas are prone to multi-arylation and catalyst poisoning.

-

Target Yield: >85% (Mono-arylation)

Class C: Sulfonamides (Tertiary Benchmark)[1]

-

Substrate: Methanesulfonamide + Aryl Nonflate/Triflate

-

Challenge: Extremely low nucleophilicity and high pKa.

-

Note: Often requires stronger bases or higher temperatures compared to amides.

Standard Operating Procedure (SOP)

Protocol: N-Arylation of Secondary Amides with Aryl Chlorides

Reagents & Setup

-

Catalyst: JackiePhos Pd G3 (1–2 mol%)

-

Base: K₃PO₄ (finely ground, anhydrous) - Critical: Do not use hydrated base.

-

Solvent: t-Amyl Alcohol or Toluene (Anhydrous).

-

Additives: 3 Å Molecular Sieves (Activated). Water is the enemy of amide coupling.

Step-by-Step Workflow

-

Vessel Preparation: Flame-dry a resealable reaction tube (e.g., screw-cap vial with septum) equipped with a magnetic stir bar. Cool under Argon flow.

-

Solids Addition:

-

Inerting: Cap the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add anhydrous t-Amyl Alcohol (concentration 0.25 M relative to halide) via syringe.

-

Reaction: Place in a pre-heated block at 110 °C . Stir vigorously (1000 RPM) for 12–16 hours.

-

Visual Check: The reaction mixture often turns from pale yellow to a dark orange/brown as the active species cycles.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate.[3] Filter through a pad of Celite to remove the base and sieves. Concentrate and purify via flash chromatography.

Figure 2: Operational workflow for JackiePhos-mediated amidation. Note the specific inclusion of molecular sieves.

Performance Data Summary

The following data summarizes expected yields for benchmark reactions using the SOP described above.

| Entry | Nucleophile (Amide/Urea) | Electrophile (Ar-X) | Conditions | Yield (%) |

| 1 | N-Methylbenzamide | 4-Chlorotoluene | 1% Cat, K₃PO₄, 110°C | 94% |

| 2 | N-Methylbenzamide | 4-Chloroanisole | 2% Cat, K₃PO₄, 110°C | 91% |

| 3 | Acetanilide | 4-Chlorotoluene | 2% Cat, K₃PO₄, 110°C | 88% |

| 4 | 1,3-Dimethylurea | 4-Bromotoluene | 1% Cat, Cs₂CO₃, 80°C | 85% |

| 5 | Pyrrolidin-2-one | 4-Chlorotoluene | 1% Cat, K₃PO₄, 110°C | 96% |

Data derived from Buchwald Lab benchmarks (see Reference 1).

Troubleshooting & Optimization

This protocol is a self-validating system . Use these checkpoints to diagnose failure:

-

The "Water Check":

-

The "Base Effect":

-

Substrate Inhibition:

References

-

A General and Efficient Catalyst for the N-Aryl

-

Source: Journal of the American Chemical Society (2011)

-

Context: The foundational paper defining the JackiePhos ligand structure and its application to amides.

-

URL:[Link]

-

-

Palladium-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Comput

-

Source: Journal of the American Chemical Society (2009)

- Context: Detailed mechanistic study explaining the "electrophilic Pd" hypothesis and ligand design.

-

URL:[Link]

-

-

G3 and G4 Buchwald Prec

-

Source: MilliporeSigma / Merck Application Note

- Context: Technical data on the activation and handling of G3 prec

-

Sources

- 1. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JackiePhos Pd G3 Palladium Catalyst|CAS 2102544-35-2 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. cenmed.com [cenmed.com]

- 5. JackiePhos Pd G3 | CymitQuimica [cymitquimica.com]

- 6. Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles. Evidence Supporting a Pd(II/IV) Catalytic Cycle, the Role of 2,4-Pentanedione Derivatives as Ligands, and Expanded Substrate Scope - PMC [pmc.ncbi.nlm.nih.gov]

deprotection of tert-Butyl methyl(p-tolyl)carbamate with TFA

APPLICATION NOTE: AN-2026-TFA-BOC High-Fidelity Deprotection of N-Boc-N-Methyl-p-Toluidine using Trifluoroacetic Acid

Executive Summary

This technical guide details the protocol for the chemoselective removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl methyl(p-tolyl)carbamate to yield N,4-dimethylaniline. While standard protocols exist, this guide addresses specific challenges associated with electron-rich N-alkyl anilines, specifically the prevention of tert-butyl cation re-alkylation on the activated aromatic ring. We utilize a Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) system optimized with cation scavengers to ensure quantitative conversion and high purity.

Scientific Background & Mechanism

The Substrate Context

The starting material, this compound, is a protected secondary aniline. Unlike aliphatic amines, the nitrogen atom here is conjugated with the p-tolyl ring. The p-methyl group (hyperconjugation) and the nitrogen lone pair make the aromatic ring electron-rich (nucleophilic).

-

Risk Factor: During deprotection, the generated tert-butyl cation (

) is a potent electrophile. Without proper scavenging, there is a non-zero risk of Friedel-Crafts alkylation onto the ortho-position of the tolyl ring, leading to difficult-to-separate impurities.

Mechanistic Pathway

The reaction proceeds via an

-

Protonation: TFA protonates the carbamate carbonyl oxygen.[1]

-

Fragmentation: The tert-butyl moiety cleaves as a carbocation (

), releasing the unstable carbamic acid. -

Decarboxylation: The carbamic acid spontaneously loses

to generate the secondary amine as a TFA salt. -

Fate of the Cation: The

cation eliminates a proton to form isobutylene (gas) or is trapped by a scavenger.[2]

Figure 1: Mechanistic pathway of acid-mediated Boc cleavage. Note the generation of the electrophilic cation.

Experimental Protocol

Materials & Equipment

-

Substrate: this compound (1.0 equiv).

-

Reagent: Trifluoroacetic Acid (TFA), Reagent Grade (>99%).

-

Solvent: Dichloromethane (DCM), Anhydrous.[3]

-

Scavenger (Optional but Recommended): Triethylsilane (TES) or simply Water (1-2%).

-

Equipment: Round-bottom flask, magnetic stir bar, inert gas (Nitrogen/Argon) line, rotary evaporator.

Standard Operating Procedure (SOP)

Step 1: Preparation Dissolve this compound (e.g., 1.0 mmol, ~221 mg) in DCM (4.0 mL).

-

Scientist's Note: A concentration of 0.2M – 0.5M is ideal. Too dilute slows the kinetics; too concentrated risks exotherms.

Step 2: Scavenger Addition Add Triethylsilane (TES) (2.0 equiv) or Water (50 µL).

-

Why: TES acts as a "hydride donor" to quench the

cation immediately, reducing it to isobutane. Water acts as a nucleophile to form tert-butanol. This prevents the cation from attacking the electron-rich tolyl ring.

Step 3: Acidification Cool the solution to 0°C (ice bath). Add TFA (1.0 mL) dropwise.

-

Ratio: The final solvent ratio should be approximately 4:1 (DCM:TFA).

-

Safety:

evolution will begin immediately. Ensure the system is vented (e.g., a needle through the septum).

Step 4: Reaction Remove the ice bath and stir at Room Temperature (20-25°C) for 1–2 hours.

-

Monitoring: Check by TLC (System: 10% MeOH in DCM). The starting material (high Rf) should disappear; the product (amine salt) will stay at the baseline.

Step 5: Workup (The Critical Salt Break) The reaction mixture now contains the N-methyl-p-toluidine trifluoroacetate salt.

-

Concentration: Evaporate volatiles (DCM, excess TFA, isobutylene) on a rotary evaporator. Do not overheat (>40°C).

-

Redissolution: Dissolve the oily residue in EtOAc (10 mL).

-

Neutralization: Wash carefully with Saturated Aqueous

(2 x 10 mL).-

Caution: Vigorous bubbling (

) will occur as residual TFA is neutralized.

-

-

Isolation: Dry the organic layer over

, filter, and concentrate.

Figure 2: Operational workflow for deprotection and salt neutralization.

Data Analysis & Validation

Expected Analytical Data

Upon successful deprotection, the physicochemical properties change drastically.

| Feature | Starting Material (Boc-Protected) | Product (Free Amine) |

| Molecular Weight | ~221.3 g/mol | 121.2 g/mol |

| TLC (10% MeOH/DCM) | ||

| 1H NMR (CDCl3) | 1.45 ppm (s, 9H, t-Bu group) | Absent (Diagnostic for completion) |

| 1H NMR (N-Me) | ~3.20 ppm (Rotamers often visible) | ~2.80 ppm (Sharp singlet) |

| Appearance | White/Off-white solid or oil | Pale yellow to brown oil (oxidizes over time) |

Troubleshooting Guide

-

Issue: Incomplete Conversion.

-

Cause: TFA concentration too low or old TFA (wet).

-

Fix: Add additional TFA (bring to 1:1 ratio) and stir for 1 extra hour.

-

-

Issue: "New" Impurity on TLC (higher Rf than product).

-

Cause: Likely tert-butyl alkylation on the aromatic ring (Friedel-Crafts).

-

Prevention: This confirms the need for scavengers (TES) in the repeat experiment.

-

-

Issue: Product is dark/black.

-

Cause: Anilines oxidize easily.

-

Fix: Perform the workup quickly, keep under

, and store in the freezer.

-

References

-

Greene's Protective Groups in Organic Synthesis

-

Source: Wuts, P. G. M. (2014). Wiley.[4]

- Context: The definitive guide on Boc chemistry and stability.

-

URL:

-

-

Boc Deprotection Mechanism and Scavengers

- Source: Common Organic Chemistry / Lundt et al. (Int. J. Pept. Protein Res).

- Context: Detailed mechanistic insight into c

-

URL:

-

Deprotection of N-Boc Amines: Protocols

- Source: BenchChem / Organic Chemistry Portal.

- Context: Standard protocols for TFA medi

-

URL:

-

Synthesis and Properties of tert-butyl m-tolylcarbamate (Analogous D

Sources

Application Note: A Robust Bioanalytical Method Using tert-Butyl methyl(p-tolyl)carbamate as an Internal Standard for LC-MS/MS Quantification

Introduction: The Critical Role of an Internal Standard

In the realm of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1][2] However, the analytical process, from sample extraction to final detection, is susceptible to variability that can compromise the accuracy and precision of the results.[3]

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for this variability.[4] The ideal IS mimics the physicochemical behavior of the analyte throughout the entire analytical workflow, including extraction recovery, ionization efficiency, and potential matrix effects.[3][5] While a stable isotope-labeled (SIL) version of the analyte is considered the "gold standard" for an IS, they are not always commercially available or may be prohibitively expensive to synthesize during early drug development.[5][6]

In such cases, a carefully selected structural analog can serve as a highly effective IS.[6] This application note details the use of tert-Butyl methyl(p-tolyl)carbamate as a structural analog internal standard for the quantification of aromatic amine-containing drug candidates. Its structure provides close analogy to many small molecule therapeutics, particularly those containing a substituted aniline moiety. We will present its key characteristics and provide a comprehensive, step-by-step protocol for its implementation and validation in a regulated bioanalytical environment, consistent with the principles outlined in the ICH M10 and FDA guidelines on bioanalytical method validation.[7][8][9]

Physicochemical Profile: this compound

A thorough understanding of the internal standard's properties is foundational to its effective use. This compound is a carbamate derivative characterized by its tert-butoxycarbonyl (Boc) protecting group, which offers a balance of stability and predictable fragmentation patterns in mass spectrometry.

Rationale for Selection: The structure of this compound makes it an excellent candidate as an IS for analytes that are N-methylated aromatic amines. The p-tolyl group mimics the aromatic core of the analyte, while the N-methyl and Boc groups provide similar steric and electronic features. This structural similarity ensures that the IS will co-extract efficiently with the analyte from biological matrices and experience similar ionization suppression or enhancement effects in the mass spectrometer source.[6]

Properties Summary: Quantitative data for the N-methylated compound is limited in public literature; therefore, properties are derived from its close structural analogs, tert-butyl p-tolylcarbamate and tert-butyl m-tolylcarbamate, and calculated values.[10][11][12]

| Property | Value / Description | Source / Rationale |

| IUPAC Name | tert-butyl methyl(4-methylphenyl)carbamate | Derived from structure |

| Molecular Formula | C₁₃H₁₉NO₂ | Calculated |

| Molecular Weight | 221.30 g/mol | Calculated |

| CAS Number | Not assigned (Analog CAS: 14618-59-8 for p-tolyl) | [10] |

| Appearance | Expected to be a white to off-white solid | Analogy to similar carbamates[13] |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO). Sparingly soluble in water. | Analogy to similar carbamates[14][15] |

| Stability | The Boc-group is stable under neutral and basic conditions but is labile to strong acidic conditions.[14] Store in a dry, cool place to prevent hydrolysis.[16] | [14][16] |

| Storage | 2-8 °C, sealed in a dry environment. | [10] |

Protocol: Preparation of Internal Standard Solutions

Accurate and consistent preparation of the IS solutions is a prerequisite for a reliable quantitative assay. All preparations should use calibrated equipment and high-purity reagents.

3.1. Materials and Reagents

-

This compound (Purity ≥98%)

-

HPLC-grade or MS-grade Methanol (MeOH)

-

HPLC-grade or MS-grade Acetonitrile (ACN)

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Amber glass storage vials

3.2. Step-by-Step Preparation

3.2.1. Primary Stock Solution (1.0 mg/mL)

-

Weighing: Accurately weigh approximately 10.0 mg of this compound powder using an analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the powder to a 10.0 mL Class A amber volumetric flask.

-

Solubilization: Add approximately 7 mL of methanol to the flask. Gently swirl or sonicate until the solid is completely dissolved.

-

Dilution to Volume: Allow the solution to return to room temperature. Dilute to the 10.0 mL mark with methanol.

-

Homogenization: Cap the flask and invert it at least 15 times to ensure a homogenous solution.

-

Storage: Transfer the solution to a clearly labeled amber glass vial and store at 2-8 °C. This stock solution should be stable for several months under these conditions.

3.2.2. Working Stock Solution (100 µg/mL)

-

Pipetting: Using a calibrated pipette, transfer 1.0 mL of the 1.0 mg/mL Primary Stock Solution into a 10.0 mL Class A amber volumetric flask.

-

Dilution: Dilute to the 10.0 mL mark with 50:50 (v/v) Acetonitrile:Water.

-

Homogenization: Cap and invert the flask at least 15 times.

-

Storage: Store in a labeled amber vial at 2-8 °C.

3.2.3. Internal Standard Spiking Solution (50 ng/mL) Causality: The concentration of the IS spiking solution is critical. It should be optimized to yield a consistent and robust signal in the mass spectrometer that is neither too low (poor precision) nor too high (detector saturation or ion suppression of the analyte). A concentration that results in a response roughly in the middle of the analyte's calibration curve range is often a good starting point.[6]

-

Serial Dilution: Perform a serial dilution from the 100 µg/mL Working Stock Solution using 50:50 (v/v) Acetonitrile:Water as the diluent to achieve a final concentration of 50 ng/mL. For example, dilute 50 µL of the working stock to 100 mL.

-

Final Use: This solution is added directly to the biological samples, calibrators, and QCs during the sample preparation process (e.g., protein precipitation). For a 1:4 dilution (e.g., 50 µL sample + 200 µL IS Spiking Solution), this will result in a final IS concentration of 40 ng/mL in the injected sample.

Application Protocol: Bioanalytical Method Validation

This section outlines the workflow for a full validation of a bioanalytical method for a hypothetical drug, "Tolmetin," in human plasma, using this compound as the IS. The protocol is designed to meet the stringent requirements of the ICH M10 guideline.[17][18]

4.1. Experimental Workflow Diagram

Caption: Workflow for full bioanalytical method validation.

4.2. Validation Parameters and Acceptance Criteria

The objective is to demonstrate that the method is reliable and reproducible for its intended use.[7][19]

4.2.1. Specificity and Selectivity

-

Objective: To ensure that endogenous components in the biological matrix do not interfere with the detection of the analyte or the IS.

-

Protocol:

-

Analyze blank plasma samples from at least six different individual lots.

-

Analyze a zero sample (blank plasma spiked with IS only).

-

-

Acceptance Criteria:

-

The response in the blank samples at the retention times of the analyte and IS should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS.[4]

-

4.2.2. Calibration Curve and Linearity

-

Objective: To demonstrate the relationship between the instrument response (analyte/IS peak area ratio) and the known concentration of the analyte.

-

Protocol:

-

Prepare a series of calibration standards in the biological matrix, consisting of a blank sample, a zero sample (with IS), and at least six non-zero concentration levels spanning the expected range.

-

Analyze the calibration curve at the beginning and end of each validation run.

-

-

Acceptance Criteria:

-

A linear regression model (typically 1/x² weighted) should be used.

-

The correlation coefficient (r²) should be ≥ 0.99.

-

At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).[2]

-

4.2.3. Accuracy and Precision

-

Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

-

Protocol:

-

Prepare Quality Control (QC) samples in the matrix at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

-

Analyze at least five replicates of each QC level in three separate analytical runs on different days (intra- and inter-day assessment).

-

-

Acceptance Criteria (ICH M10):

4.2.4. Matrix Effect

-

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.

-

Protocol:

-

Use blank plasma from at least six different lots.

-

Compare the response of the analyte and IS spiked into post-extraction blank plasma with the response of the standards in a neat solution at Low and High QC concentrations.

-

-

Acceptance Criteria:

-

The matrix factor (ratio of response in matrix to response in neat solution) should have a %CV of ≤15%.[17]

-

4.2.5. Stability

-

Objective: To ensure the analyte and IS remain stable throughout the sample lifecycle.

-

Protocol:

-

Bench-Top Stability: Analyze QC samples kept at room temperature for a duration that mimics sample handling time.

-

Freeze-Thaw Stability: Analyze QC samples after they have undergone at least three freeze-thaw cycles.

-

Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -70 °C) for a defined period.

-

-

Acceptance Criteria:

-

The mean concentration of the stability samples must be within ±15% of the nominal QC concentration.

-

Conclusion

This compound serves as a reliable and robust structural analog internal standard for the LC-MS/MS quantification of aromatic amine-based analytes in biological matrices. Its physicochemical properties ensure it effectively tracks the analyte during sample preparation and analysis, thereby correcting for potential variability and improving data quality. The protocols outlined in this application note provide a comprehensive framework for the preparation, implementation, and validation of this internal standard in a manner that is compliant with global regulatory expectations, ensuring the generation of high-quality, defensible data in drug development programs.

References

-

ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]

-

European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][18]

-

Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link][19]

-

World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link][20]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][8]

-

Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link][1]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4935444, Tert-butyl m-tolylcarbamate. [Link][11]

-

Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(6), 485-488. [Link][5]

-

NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link][3]

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link][13]

-

Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link][16]

Sources

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. nebiolab.com [nebiolab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. database.ich.org [database.ich.org]

- 8. fda.gov [fda.gov]

- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 10. vibrantpharma.com [vibrantpharma.com]

- 11. Tert-butyl m-tolylcarbamate | C12H17NO2 | CID 4935444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. americanelements.com [americanelements.com]

- 13. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 16. comptox.epa.gov [comptox.epa.gov]

- 17. worldwide.com [worldwide.com]

- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. bioanalysis-zone.com [bioanalysis-zone.com]

- 20. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]

synthesis of N-methylated aniline derivatives for medicinal chemistry

Strategic Protocols for Medicinal Chemistry Application Note

Abstract & Strategic Value

The N-methylated aniline scaffold is a privileged pharmacophore in medicinal chemistry, offering critical modulation of lipophilicity (

This guide moves beyond textbook definitions to provide field-proven, high-fidelity protocols for synthesizing N-methyl anilines. We prioritize methods that ensure mono-selectivity, functional group tolerance, and scalability, essential for high-throughput lead optimization.

The "Magic Methyl" Effect in Drug Design

Before detailing the synthesis, it is crucial to understand why this transformation is high-value. The introduction of a single methyl group onto an aniline nitrogen can:

-

Abolish Hydrogen Bond Donors (HBD): Improves membrane permeability.[1][2]

-

Induce Conformational Lock: The steric clash of the N-methyl group with ortho-substituents can force the aryl ring into a specific twist, potentially increasing potency (e.g., Rosiglitazone analogues).[1][2]

-

Block Metabolism: N-methylation can prevent rapid glucuronidation or acetylation of the primary amine.[2]

Strategic Method Selection

Choosing the right synthetic route depends entirely on your starting material's electronic properties and steric environment.

Decision Matrix: Selecting the Optimal Protocol

Detailed Experimental Protocols

Protocol A: Selective Reductive Amination (The Gold Standard)

Best for: Electron-rich to moderately electron-poor anilines.[1][2] High mono-selectivity.[1][2]

Mechanism: Formation of a hemiaminal/imine intermediate followed by in-situ reduction.[2] The key to mono-selectivity is using a hydride source that reduces the imine faster than the aldehyde but is slow to reduce the aldehyde itself.[2]

Reagents:

-

Substrate: Primary Aniline (1.0 equiv)[1]

-

C1 Source: Paraformaldehyde (PFA) or 37% Formaldehyde aq.[1][2] (1.5 – 2.0 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 – 2.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

-

Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask, dissolve the aniline (1.0 mmol) in DCE (5 mL, 0.2 M).

-

Imine Formation: Add Paraformaldehyde (2.0 mmol) and Acetic Acid (2.0 mmol).[1] Stir at room temperature for 15–30 minutes. Expert Note: The solution often turns slightly cloudy; this is normal.

-

Reduction: Cool the mixture to 0°C (optional, but recommended for very reactive anilines). Add NaBH(OAc)3 (1.5 mmol) portion-wise.

-

Reaction: Allow to warm to room temperature and stir for 2–16 hours. Monitor by LCMS.[2]

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Why this works: NaBH(OAc)3 is less reactive than NaBH4 and does not reduce aldehydes/ketones rapidly at neutral/acidic pH, but avidly reduces the protonated iminium ion formed in situ.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Deactivated systems, converting Aryl Halides directly to N-Methyl Anilines.[1][2]

Reagents:

-

Substrate: Aryl Bromide/Iodide (1.0 equiv)

-

Amine Source: Methylamine (2.0 M in THF) (1.2 – 1.5 equiv)[1]

-

Catalyst: Pd2(dba)3 (1–2 mol%)[1]

-

Ligand: XPhos or BrettPhos (2–4 mol%)[1]

-

Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)[1]

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon 3x.

-

Loading: Add Aryl Bromide (1.0 mmol), Pd2(dba)3 (0.02 mmol), Ligand (0.04 mmol), and Base (2.0 mmol).

-

Solvent/Amine Addition: Add degassed Toluene (4 mL) and Methylamine solution (1.5 mmol). Seal the tube immediately (Teflon screw cap).

-

Heating: Heat to 80–100°C for 12–24 hours.

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via column chromatography.[2]

Expert Insight: For sterically hindered substrates, BrettPhos is the superior ligand. If using Aryl Chlorides, increase temperature to 110°C and ensure strictly anhydrous conditions.

Protocol C: "Green" Methylation via Borrowing Hydrogen

Best for: Sustainable chemistry, large-scale process, avoiding toxic alkyl halides.[1]

Concept: Methanol acts as the alkylating agent. A transition metal catalyst (Ir or Ru) dehydrogenates MeOH to Formaldehyde, which undergoes condensation with the amine, followed by hydrogenation by the "borrowed" hydrogen.

Reagents:

-

Substrate: Aniline (1.0 equiv)[1]

-

Reagent/Solvent: Methanol (excess, acts as solvent)[1]

-

Catalyst: [Cp*IrCl2]2 (1 mol%) or Ru-Macho (1 mol%)[1]

-

Base: NaHCO3 or KOtBu (0.5 equiv)[1]

Step-by-Step Methodology:

-

Mix Aniline (1.0 mmol), Catalyst (0.01 mmol), and Base in Methanol (3 mL) in a pressure tube.

-

Heat to 120–140°C for 12–24 hours.

-

Cool, concentrate, and purify. Note: This method is highly atom-efficient, producing only water as a byproduct.[1][2]

Data Summary & Comparison

| Feature | Reductive Amination (Prot. A) | Buchwald-Hartwig (Prot. B)[1][2] | Green/Methanol (Prot. C) |

| Starting Material | Aniline | Aryl Halide | Aniline |

| Selectivity | High (Mono) | High (Mono) | Moderate to High |

| Reaction Conditions | Mild (RT, Acidic) | Harsh (Heat, Basic) | Harsh (High Heat) |

| Functional Group Tolerance | Excellent (tolerates halides, esters) | Good (sensitive to base) | Moderate |

| Scalability | High | Moderate (Cost of Pd) | High (Low cost) |

| Key Risk | Over-alkylation if uncontrolled | Catalyst poisoning | High pressure |

Safety & Toxicology

-

Methylating Agents: Formaldehyde is a known carcinogen.[2] Handle in a fume hood.

-

Anilines: Many N-methyl anilines are toxic and can cause methemoglobinemia.[1][2] Wear double nitrile gloves.[2]

-

Waste: Segregate halogenated solvents (DCE/DCM) from non-halogenated streams.[1][2]

References

-

Reductive Amination Review: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996. Link[1]

-

Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L.[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

-

Methanol "Green" Methylation: Hamid, M. H., et al. "Ruthenium-catalyzed N-methylation of amines and nitroarenes using methanol."[1][2] Journal of the American Chemical Society, 2009. Link[1]

-

Medicinal Chemistry Context: "Rosiglitazone."[2][3][4] PubChem Database.[2][4] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Boc-N-methyl-p-toluidine

Subject: Removal of excess Di-tert-butyl dicarbonate (

The Core Challenge: Why is this difficult?

You are likely encountering this issue because of three converging physicochemical factors specific to your target molecule (N-Boc-N-methyl-p-toluidine ):

-

Silent Chromatography (Detection):

lacks a strong chromophore. It is invisible under standard UV (254 nm) unless present in massive quantities, making it easy to miss during fraction collection. -

Polarity Mimicry (Co-elution): Your product is a lipophilic, protected aniline.

is also non-polar. On standard silica gel, they often co-elute (similar -

Thermal Instability: While

is volatile, aggressive heating to remove it can degrade N-Boc anilines, which are thermally sensitive and prone to de-protection or rearrangement at high temperatures.

The Gold Standard: Chemical Scavenging (The "Amine Wash")

The most robust, self-validating method for removing excess

Reagents Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Scavenger: N,N-Dimethylethylenediamine (DMEDA) OR 3-(Dimethylamino)-1-propylamine (DMAPA).

-

Wash Buffer: 0.5 M Citric Acid or 1 M

(Aqueous). -

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

The Protocol[2][6][8][12]

| Step | Action | Mechanism & Rationale |

| 1 | Dilute | Dilute your crude reaction mixture with EtOAc (approx. 10 mL per mmol of substrate). |

| 2 | Scavenge | Add 0.5 - 1.0 equivalents (relative to the excess |

| 3 | React | Stir at room temperature for 15–30 minutes . |

| 4 | Acid Wash | Wash the organic layer twice with 0.5 M Citric Acid . |

| 5 | Final Polish | Wash with brine, dry over |

Visualization of the Scavenging Workflow

Caption: Logical flow of the amine scavenging technique converting lipophilic impurities into water-soluble salts.

Alternative Workflows

If you lack the specific amine scavengers, use these alternatives.

Method B: The Imidazole "Activation"

Imidazole reacts with

-

Add 1–2 equivalents of Imidazole to the reaction mixture.

-

Stir for 30 minutes.

-

Perform a standard aqueous workup. The N-Boc-imidazole will hydrolyze to t-butanol,

, and imidazole (which washes out in the aqueous phase).

Method C: High Vacuum Sublimation (Physical Removal)

has a melting point of 23°C and significant vapor pressure.-

Procedure: Place the crude oil under high vacuum (<0.5 mbar) and warm the flask slightly (30–35°C) for 2–4 hours.

-

Risk: N-Boc-N-methyl-p-toluidine is an oil/low-melting solid. Ensure you do not sublime your product. Monitor the cold trap.

Troubleshooting & FAQs

Q: I cannot see the

-

Stain: Use Iodine (

) vapor . -

Ninhydrin Trick: Spot your plate, then expose it to HCl fumes (or spray with HCl/MeOH) and heat before dipping in Ninhydrin. This deprotects the anhydride (and your product), allowing the amine fragments to react with Ninhydrin (Red/Purple spots).

-

NMR: The definitive check is

NMR. Look for a sharp singlet at ~1.5 ppm . If the integral is non-zero relative to your N-methyl peak, you still have anhydride.

Q: Will the Citric Acid wash deprotect my N-Boc product? A: Unlikely. N-Boc groups on anilines are more acid-labile than aliphatic amines, but they generally require Trifluoroacetic acid (TFA) or 4M HCl in Dioxane to cleave efficiently. A cold, rapid wash with 0.5 M Citric Acid (pH ~2-3) is too mild to remove the Boc group in the short duration of an extraction.

Q: My product is acid-sensitive. Can I use the amine scavenger method?

A: Yes, but modify the wash. Instead of Citric Acid, wash with saturated Ammonium Chloride (

Decision Matrix: Choosing Your Method

Caption: Decision tree for selecting the optimal purification strategy based on product properties and reagent availability.

References

-

BenchChem. "Methods for removing excess Boc anhydride from reaction mixture." BenchChem Technical Support.[2][3]Link

-

Common Organic Chemistry. "Boc Protection (Boc2O + Base): Standard Procedures and Workups." Common Organic Chemistry.Link

-

Sigma-Aldrich. "Application Note – N-Boc protection: Automated Synthesis and Purification." Sigma-Aldrich Resource Center.Link

- Kotha, S. et al. "Recent applications of the Boc group in organic synthesis." Tetrahedron 69, no. 35 (2013). (General reference for Boc stability and properties).

Sources

Technical Support Center: Optimizing N-Boc Protection for Secondary Anilines